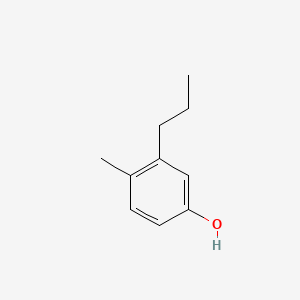
4-Methyl-3-propylphenol
描述
4-Methyl-3-propylphenol: is an organic compound with the molecular formula C10H14O. It is a derivative of phenol, characterized by a methyl group at the fourth position and a propyl group at the third position on the benzene ring. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-3-propylphenol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures.
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with 4-methylphenol. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a dry solvent like diethyl ether or tetrahydrofuran.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield.
化学反应分析
Types of Reactions:
Oxidation: 4-Methyl-3-propylphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Electrophilic Aromatic Substitution: Due to the activating effect of the hydroxyl group, this compound readily undergoes electrophilic aromatic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
科学研究应用
Chemistry: 4-Methyl-3-propylphenol is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its antimicrobial properties. It has been shown to exhibit activity against a range of bacterial and fungal pathogens.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antiseptic and disinfectant. Its phenolic structure contributes to its efficacy in killing or inhibiting the growth of microorganisms.
Industry: this compound is used in the manufacture of resins, plastics, and rubber. It acts as a stabilizer and antioxidant, enhancing the durability and performance of these materials.
作用机制
The mechanism of action of 4-Methyl-3-propylphenol primarily involves its interaction with cellular membranes and proteins. The hydroxyl group in the phenolic structure allows it to form hydrogen bonds with amino acids in proteins, leading to denaturation and loss of function. Additionally, its lipophilic nature enables it to disrupt lipid bilayers, increasing membrane permeability and causing cell lysis.
相似化合物的比较
4-Methylphenol (p-Cresol): Similar structure but lacks the propyl group. It is less lipophilic and has different reactivity.
3-Propylphenol: Lacks the methyl group, resulting in different steric and electronic effects.
Phenol: The parent compound without any alkyl substituents. It has higher acidity and different reactivity patterns.
Uniqueness: 4-Methyl-3-propylphenol’s unique combination of methyl and propyl groups on the phenol ring imparts distinct chemical and physical properties. Its increased lipophilicity and steric hindrance influence its reactivity and interactions with biological targets, making it a valuable compound in various applications.
属性
IUPAC Name |
4-methyl-3-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-4-9-7-10(11)6-5-8(9)2/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAQSOUOCXYWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562771 | |
| Record name | 4-Methyl-3-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61783-87-7 | |
| Record name | 4-Methyl-3-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


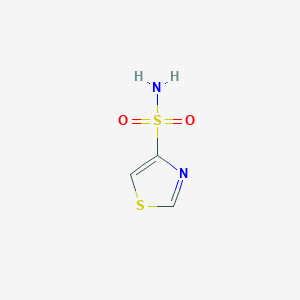
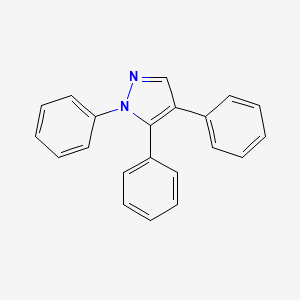
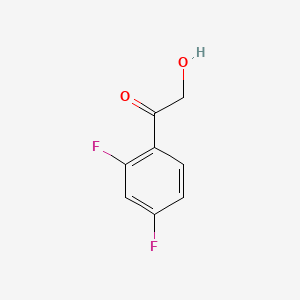


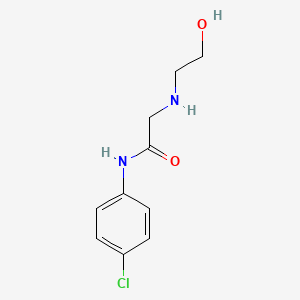

![5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B1628082.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)


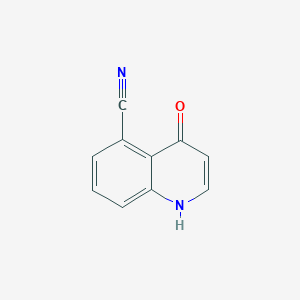
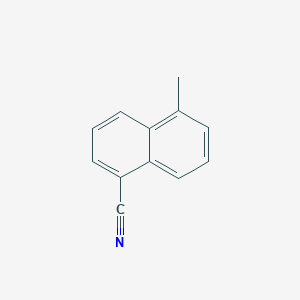
![3-[Dimethyl(nonyl)azaniumyl]propyl sulfate](/img/structure/B1628091.png)
